molecular formula C5H9N5O2 B14560589 Methyl (3,5-diamino-1H-1,2,4-triazol-1-yl)acetate CAS No. 62176-95-8

Methyl (3,5-diamino-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B14560589
CAS No.: 62176-95-8
M. Wt: 171.16 g/mol
InChI Key: MLGDICGVHAPRIR-UHFFFAOYSA-N
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Description

Methyl (3,5-diamino-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of two amino groups at positions 3 and 5 of the triazole ring, and a methyl ester group attached to the triazole ring via an acetate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3,5-diamino-1H-1,2,4-triazol-1-yl)acetate can be achieved through several synthetic routes. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the triazole acting as a nucleophile and attacking the carbonyl carbon of the methyl chloroacetate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (3,5-diamino-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or nitric acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the triazole ring.

    Reduction: Amines with reduced functional groups.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (3,5-diamino-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (3,5-diamino-1H-1,2,4-triazol-1-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. For instance, as an inhibitor of DNA synthesis, the compound may bind to and inhibit the activity of enzymes involved in the replication of DNA, thereby preventing cell proliferation. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (3,5-diamino-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of both amino groups and a methyl ester group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound for research and industrial applications.

Properties

CAS No.

62176-95-8

Molecular Formula

C5H9N5O2

Molecular Weight

171.16 g/mol

IUPAC Name

methyl 2-(3,5-diamino-1,2,4-triazol-1-yl)acetate

InChI

InChI=1S/C5H9N5O2/c1-12-3(11)2-10-5(7)8-4(6)9-10/h2H2,1H3,(H4,6,7,8,9)

InChI Key

MLGDICGVHAPRIR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(=NC(=N1)N)N

Origin of Product

United States

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